molecular formula C12H15N3 B257718 N-tert-butylquinazolin-4-amine

N-tert-butylquinazolin-4-amine

Cat. No. B257718
M. Wt: 201.27 g/mol
InChI Key: PMIVDVXNMLOJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butylquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound with a molecular formula of C12H16N2, and it is also known as 4-Amino-N-tert-butylquinazoline. This chemical compound has been synthesized using various methods, and its unique structure has made it an attractive target for scientific research. In

Scientific Research Applications

N-tert-butylquinazolin-4-amine has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, N-tert-butylquinazolin-4-amine has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.

Mechanism of Action

The mechanism of action of N-tert-butylquinazolin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and phosphatases. These enzymes play a crucial role in various cellular processes, including cell growth, division, and death. By inhibiting these enzymes, N-tert-butylquinazolin-4-amine may prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that N-tert-butylquinazolin-4-amine has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. In addition, N-tert-butylquinazolin-4-amine has been shown to inhibit the activity of certain enzymes involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-tert-butylquinazolin-4-amine is its versatility in scientific research. It can be used in various fields, including cancer research, inflammation research, and metal ion detection. In addition, it is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of N-tert-butylquinazolin-4-amine is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, and caution should be taken when handling this compound.

Future Directions

There are several future directions for the study of N-tert-butylquinazolin-4-amine. One direction is the further exploration of its anticancer properties. Studies have shown that it can inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is the development of new methods for synthesizing N-tert-butylquinazolin-4-amine. This could lead to the production of new analogs with improved properties. Finally, the use of N-tert-butylquinazolin-4-amine as a fluorescent probe for detecting metal ions could be further explored, as it has the potential to be used in various applications, including environmental monitoring and medical diagnosis.
Conclusion
N-tert-butylquinazolin-4-amine is a versatile chemical compound with potential applications in various fields of scientific research. Its unique structure and properties have made it an attractive target for study, and its potential as an anticancer agent, anti-inflammatory agent, and metal ion probe have been explored. While there are still many unanswered questions regarding its mechanism of action and potential toxicity, the future of N-tert-butylquinazolin-4-amine research looks promising.

Synthesis Methods

N-tert-butylquinazolin-4-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitro-N-tert-butylquinazoline with hydrogen gas in the presence of a palladium catalyst. This method yields N-tert-butylquinazolin-4-amine with high purity and yield. Other methods involve the reduction of 4-nitro-N-tert-butylquinazoline with sodium dithionite or iron powder.

properties

Product Name

N-tert-butylquinazolin-4-amine

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-tert-butylquinazolin-4-amine

InChI

InChI=1S/C12H15N3/c1-12(2,3)15-11-9-6-4-5-7-10(9)13-8-14-11/h4-8H,1-3H3,(H,13,14,15)

InChI Key

PMIVDVXNMLOJNN-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=NC=NC2=CC=CC=C21

Canonical SMILES

CC(C)(C)NC1=NC=NC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.